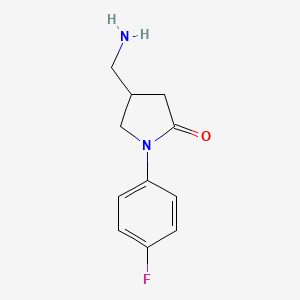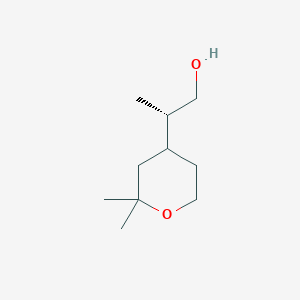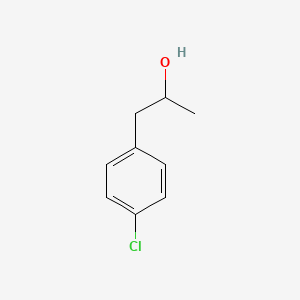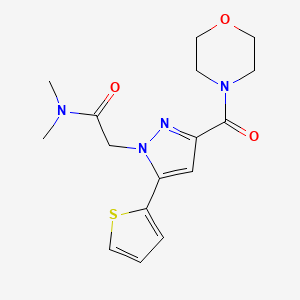![molecular formula C20H20F3N3O3S B2439119 (4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)(2-(trifluoromethyl)phenyl)methanone CAS No. 2034381-26-3](/img/structure/B2439119.png)
(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)(2-(trifluoromethyl)phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)(2-(trifluoromethyl)phenyl)methanone is a useful research compound. Its molecular formula is C20H20F3N3O3S and its molecular weight is 439.45. The purity is usually 95%.
BenchChem offers high-quality (4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)(2-(trifluoromethyl)phenyl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)(2-(trifluoromethyl)phenyl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of the compound “(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)(2-(trifluoromethyl)phenyl)methanone”, also known as “1-methyl-3-{1-[2-(trifluoromethyl)benzoyl]piperidin-4-yl}-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione”.
Fluorescent Probes for Bioimaging
This compound can be utilized as a fluorescent probe in bioimaging due to its unique luminescent properties. Fluorescent probes are essential in visualizing biological processes in real-time, allowing researchers to study cellular functions and interactions at the molecular level .
Organic Light-Emitting Diodes (OLEDs)
The compound’s luminescent characteristics make it a potential candidate for use in OLEDs. OLEDs are used in display and lighting technologies, offering advantages such as high efficiency, low power consumption, and the ability to produce flexible displays .
Antifungal Agents
Research has shown that compounds with similar structures exhibit significant antifungal activities. This compound could be explored for its potential as an antifungal agent, particularly against pathogens that affect crops and food security .
Metal-Organic Frameworks (MOFs)
The compound can be incorporated into MOFs, which are used for gas storage, separation, and catalysis. MOFs with thioether functionalities have shown promise in selectively adsorbing toxic metals like mercury from polluted water .
Magnetic Resonance Imaging (MRI) Contrast Agents
Due to its ability to shorten the longitudinal relaxation time (T1) of water, this compound could be developed as a dual-use imaging moiety for both fluorescence and MRI. This dual functionality can enhance the accuracy and effectiveness of diagnostic imaging .
Sensing Applications
The compound’s unique chemical structure allows it to be used in sensors for detecting various analytes. Sensors based on this compound could be developed for environmental monitoring, detecting pollutants, or even in medical diagnostics to detect specific biomarkers .
Photostability Enhancers
Incorporating this compound into other luminescent materials can improve their photostability. This is particularly useful in applications where long-term exposure to light is required, such as in solar cells or other photovoltaic devices .
Drug Delivery Systems
The compound’s structural properties may allow it to be used in drug delivery systems, where it can help in the targeted delivery of therapeutic agents. This can improve the efficacy and reduce the side effects of treatments by ensuring that drugs are delivered precisely where they are needed .
These applications highlight the versatility and potential of this compound in various fields of scientific research. If you have any specific area you would like to delve deeper into, feel free to let me know!
properties
IUPAC Name |
[4-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)piperidin-1-yl]-[2-(trifluoromethyl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20F3N3O3S/c1-24-17-8-4-5-9-18(17)26(30(24,28)29)14-10-12-25(13-11-14)19(27)15-6-2-3-7-16(15)20(21,22)23/h2-9,14H,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCLJLBWEFNBUIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N(S1(=O)=O)C3CCN(CC3)C(=O)C4=CC=CC=C4C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20F3N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)(2-(trifluoromethyl)phenyl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-((benzo[d]thiazol-2-ylthio)methyl)-N-(thiazol-2-yl)benzamide](/img/structure/B2439039.png)
![2-((5-(2-(Benzo[d]thiazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-(pyrimidin-2-yl)piperazin-1-yl)ethanone](/img/structure/B2439041.png)
![N-(4-fluorobenzo[d]thiazol-2-yl)-2,4-dimethyl-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2439042.png)



![6-tert-butyl-2-(3-chlorophenyl)-8-hydroxychromeno[2,3-c]pyrazol-3(2H)-one](/img/structure/B2439050.png)
![2-[5-(Aminomethyl)-1,3,4-thiadiazol-2-yl]ethanol;dihydrochloride](/img/structure/B2439051.png)

![N-(furan-2-ylmethyl)-2-[(2-oxo-1H-pyrimidin-6-yl)sulfanyl]acetamide](/img/no-structure.png)
![(Z)-N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-phenylacrylamide](/img/structure/B2439055.png)